N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
This compound is a triazolopyrazine-based acetamide derivative featuring a phenoxy group at position 8 of the triazolopyrazine core and a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-15-8-9-16(17(12-15)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBXKAJVHODTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are the c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell proliferation and angiogenesis, respectively.
Mode of Action
This compound: interacts with its targets by inhibiting their activities. This results in the suppression of the signaling pathways associated with these kinases, thereby inhibiting cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The inhibition of these pathways leads to the suppression of cell proliferation and angiogenesis, which are critical for tumor growth and metastasis.
Pharmacokinetics
The ADME properties of This compound The compound’s potent inhibitory activities suggest that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and angiogenesis. This is achieved through the suppression of c-Met and VEGFR-2 signaling pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.4 g/mol. The structure includes a triazole ring which is known for enhancing biological activity through its ability to mimic peptide bonds and resist enzymatic degradation .
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a similar structure showed an IC50 value of 9.6 μM against human microvascular endothelial cells (HMEC-1), indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 0.126 |
| Compound B | SMMC-7721 (Liver Cancer) | 0.071 |
| Compound C | K562 (Leukemia) | 0.164 |
| N-(2,4-dimethoxyphenyl)... | HMEC-1 | 9.6 |
These findings suggest that the presence of the triazole ring contributes significantly to the anticancer properties of these compounds.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the phenyl ring can greatly influence biological activity. Electron-donating groups such as methoxy (-OCH₃) enhance activity, while electron-withdrawing groups tend to diminish it . The specific positioning of these groups is crucial for optimizing the compound's efficacy.
The proposed mechanism for the anticancer activity involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. The triazole moiety may interact with targets in the cancer cells through hydrogen bonding and other non-covalent interactions . This interaction can lead to cell cycle arrest or apoptosis in cancerous cells.
Case Studies
In a recent study involving a series of synthesized triazole derivatives, one compound demonstrated exceptional potency against HeLa cells with an IC50 of 0.126 μM compared to doxorubicin . This highlights the potential of triazole-containing compounds as effective anticancer agents.
Scientific Research Applications
Pharmacological Properties
The compound features a triazole moiety, which is known for its stability and biological activity. Triazoles have been reported to exhibit a wide range of pharmacological effects including:
- Antimicrobial Activity : Compounds containing the triazole structure have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
- Anticancer Potential : The unique structural characteristics of triazole derivatives allow them to interact with biological targets involved in cancer progression. Research indicates that certain triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Neuroprotective Effects : Some studies highlight the neuroprotective properties of triazole derivatives, suggesting they may be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory responses .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives similar to N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolopyrazine scaffold is highly versatile, with modifications at positions 3, 8, and the acetamide side chain significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Differences and Implications
Sulfanyl groups may enhance oxidative stability, while piperazinyl groups improve solubility.
Acetamide Side Chain :
- The target compound ’s 2,4-dimethoxyphenyl group offers hydrogen-bonding capacity via methoxy oxygens, unlike the 4-methoxybenzyl group in or the 3-isopropylphenyl in . The latter’s isopropyl group may enhance membrane permeability but reduce aqueous solubility.
Q & A
Basic: What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazolo[4,3-a]pyrazine core. A common approach includes:
- Condensation reactions : Reacting substituted benzaldehydes with aminotriazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 5 drops per 0.001 mol substrate) to form intermediates .
- Acetamide coupling : Introducing the acetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDCI·HCl, HOBt, DIPEA in DMF at 60°C for 18 hours) .
- Purification : Liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization (e.g., ethanol or 2-methoxyethanol) to isolate the final product .
Advanced: How do steric effects from bulky substituents (e.g., tert-butyl) influence reaction yields and purification?
Answer:
Bulky groups like tert-butyl can reduce reaction efficiency due to steric hindrance during coupling steps. Strategies to mitigate this include:
- Extended reaction times : Prolonged heating (e.g., 24–48 hours) to overcome kinetic barriers.
- High-dilution conditions : Minimizing unwanted side reactions during cyclization .
- Optimized chromatography : Using mixed solvents (e.g., cyclohexane/EtOAc with incremental MeOH additions) to improve separation .
Yields for tert-butyl-substituted analogs (e.g., 75% for compound 73 ) suggest these adjustments are effective .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.30–8.12 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within 0.4% of theoretical values) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Dose-response curves : Establish EC50/IC50 values across multiple concentrations to account for variability .
- Structural validation : Confirm batch purity via HPLC and NMR to rule out degradation products.
- Meta-analysis : Compare data across studies (e.g., antioxidant activity in ) to identify trends or methodological discrepancies.
Basic: What role does acetic acid play in the synthesis of intermediates?
Answer:
Acetic acid acts as a proton donor and catalyst in condensation reactions, facilitating imine or hydrazone formation. For example, in the reaction of aminotriazoles with benzaldehydes, it promotes nucleophilic attack by protonating the carbonyl oxygen, enhancing electrophilicity .
Advanced: What strategies enable selective functionalization of the triazolo[4,3-a]pyrazine core?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., NH2 groups) using Boc or Fmoc chemistry during coupling steps .
- Regioselective reactions : Leverage electronic differences (e.g., C-6 vs. C-8 positions) for site-specific modifications.
- Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Basic: What purification methods are recommended for isolating the final compound?
Answer:
- Liquid chromatography : Effective for polar intermediates (e.g., silica gel with EtOAc/hexane gradients) .
- Recrystallization : Ideal for high-melting-point compounds (e.g., ethanol for crystals with m.p. 244–246°C) .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .
- DFT calculations : Analyze electronic effects of substituents (e.g., methoxy vs. phenoxy groups) on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
